N'-(2-chloroacetyl)-4-(diethylamino)benzohydrazide hydrochloride

Calpain inhibition Neurodegenerative disease Irreversible inhibitor

N'-(2-chloroacetyl)-4-(diethylamino)benzohydrazide hydrochloride (CAS 1052539-57-7) is a synthetic α-substituted hydrazide derivative belonging to the broader class of non-peptide calpain inhibitors. Characterized by a para-diethylamino substituent on the benzohydrazide scaffold and a chloroacetyl warhead, it has a molecular weight of 320.21 g/mol and is supplied as the hydrochloride salt.

Molecular Formula C13H19Cl2N3O2
Molecular Weight 320.21
CAS No. 1052539-57-7
Cat. No. B2847831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(2-chloroacetyl)-4-(diethylamino)benzohydrazide hydrochloride
CAS1052539-57-7
Molecular FormulaC13H19Cl2N3O2
Molecular Weight320.21
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)C(=O)NNC(=O)CCl.Cl
InChIInChI=1S/C13H18ClN3O2.ClH/c1-3-17(4-2)11-7-5-10(6-8-11)13(19)16-15-12(18)9-14;/h5-8H,3-4,9H2,1-2H3,(H,15,18)(H,16,19);1H
InChIKeyKMVJJJCGLSABJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(2-Chloroacetyl)-4-(diethylamino)benzohydrazide Hydrochloride (CAS 1052539-57-7): Sourcing & Differentiation Guide


N'-(2-chloroacetyl)-4-(diethylamino)benzohydrazide hydrochloride (CAS 1052539-57-7) is a synthetic α-substituted hydrazide derivative belonging to the broader class of non-peptide calpain inhibitors [1]. Characterized by a para-diethylamino substituent on the benzohydrazide scaffold and a chloroacetyl warhead, it has a molecular weight of 320.21 g/mol and is supplied as the hydrochloride salt [2]. It is listed by Santa Cruz Biotechnology as a research-use-only compound with a reported Calpain 2 IC₅₀ of 9.84 µM (porcine) [3]. The compound is structurally related to the α-substituted hydrazide chemotype disclosed in US Patent 5,679,680, which describes irreversible active-site calpain inhibitors for neurodegenerative disease research [1].

Why N'-(2-Chloroacetyl)-4-(diethylamino)benzohydrazide Hydrochloride Cannot Be Interchanged with Unsubstituted or Mono-Chloro Analogs


Within the chloroacetyl-benzohydrazide series, the benzene-ring substituent exerts a pronounced influence on both physicochemical properties and biological activity, making simple interchange unreliable. The target compound carries a strongly electron-donating para-diethylamino group (Hammett σₚ ≈ −0.72 for NMe₂), which fundamentally alters the electronic character of the benzohydrazide core relative to the unsubstituted parent (N'-(2-chloroacetyl)benzohydrazide, CAS 50677-24-2) or the mono-chloro analogs (e.g., 4-chloro-N'-(2-chloroacetyl)benzohydrazide, CAS 50677-27-5) that bear electron-withdrawing substituents [1][2]. These electronic differences modulate the electrophilicity of the chloroacetyl warhead, the nucleophilicity of the hydrazide NH, and the compound's hydrogen-bond donor/acceptor profile—all of which directly affect target engagement in irreversible inhibition mechanisms such as those described for α-substituted hydrazide calpain inhibitors [3]. Furthermore, the diethylamino group confers a higher molecular weight (320 vs. 213 g/mol for the unsubstituted analog), greater polar surface area, and an additional ionizable center that impacts solubility, formulation, and membrane permeability in cellular assays [1][2]. Scientific and industrial users selecting among this compound class must therefore verify that the specific substitution pattern matches the structure-activity requirements of their target assay, as potency and selectivity profiles cannot be extrapolated from simpler analogs.

Quantitative Differentiation Evidence: N'-(2-Chloroacetyl)-4-(diethylamino)benzohydrazide Hydrochloride vs. Structural Analogs


Calpain 2 Inhibition: Para-Diethylamino Derivative vs. Unsubstituted Parent and Chloro-Substituted Analogs

The target compound is the only member among its closest chloroacetyl-benzohydrazide analogs with a publicly disclosed quantitative Calpain 2 IC₅₀ value [1]. It inhibits porcine Calpain 2 with an IC₅₀ of 9.84 µM, as reported on the Santa Cruz Biotechnology product datasheet [1]. In contrast, no quantitative Calpain 2 inhibitory data are available in the public domain for the unsubstituted parent compound N'-(2-chloroacetyl)benzohydrazide (CAS 50677-24-2), nor for the 2-chloro (CAS 52093-13-7), 3-chloro (CAS 63002-49-3), or 4-chloro (CAS 50677-27-5) mono-substituted analogs [2]. The broader α-substituted hydrazide patent family (US 5,679,680) establishes that electron-donating substituents on the benzohydrazide aryl ring can favorably modulate calpain inhibitory potency, providing a class-level mechanistic rationale for the differentiation of the diethylamino-substituted compound [3]. For users requiring a defined calpain 2 inhibitory reference compound with publicly verifiable potency data, the target compound offers a tangible advantage over analogs lacking disclosed target engagement metrics.

Calpain inhibition Neurodegenerative disease Irreversible inhibitor

Molecular Properties: Impact of the Para-Diethylamino Substituent on Physicochemical Profile

The introduction of a para-diethylamino group produces a substantial shift in key physicochemical parameters relative to the unsubstituted N'-(2-chloroacetyl)benzohydrazide (CAS 50677-24-2) [1][2]. Molecular weight increases from 212.64 to 320.21 g/mol, hydrogen bond donor count rises from 2 to 3, and topological polar surface area (TPSA) expands from 58.2 to 61.4 Ų [1][2]. Unlike the weakly basic, neutral aniline-type nitrogen of the chloro-substituted analogs, the diethylamino group (calculated pKa ≈ 6.5–7.5 for the conjugate acid) introduces a protonatable tertiary amine center, enabling pH-dependent modulation of aqueous solubility and potential salt-form versatility beyond the hydrochloride [3][4]. These differences are critical for assay buffer compatibility, membrane permeability in cell-based assays, and formulation into dosing vehicles for in vivo studies.

Physicochemical properties Drug-likeness Solubility

Cytotoxicity Differentiation: 2-Chloro Analog (A549 IC₅₀ ~20 µM) vs. Para-Diethylamino Target Compound (Calpain 2 IC₅₀ 9.84 µM)

Although no direct head-to-head cytotoxicity comparison in a single study has been published, cross-study analysis reveals distinct biological activity profiles within the chloroacetyl-benzohydrazide series. The 2-chloro analog (2-chloro-N'-(2-chloroacetyl)benzohydrazide, CAS 52093-13-7) demonstrated an IC₅₀ of approximately 20 µM against the A549 human lung adenocarcinoma cell line in a cytotoxicity assay . Meanwhile, the target para-diethylamino compound showed Calpain 2 enzyme inhibition with an IC₅₀ of 9.84 µM [1], suggesting engagement of a different target mechanism. The ~2-fold difference in potency between the cell-based cytotoxicity of the 2-chloro analog and the cell-free enzymatic inhibition of the target compound highlights the divergent structure-activity landscapes: the ortho-chloro substituent favors direct cytotoxicity, while the para-diethylamino group favors isolated enzyme inhibition in the calpain pathway. These data caution against assuming that any chloroacetyl-benzohydrazide congener will exhibit equivalent cellular potency or target selectivity.

Anticancer Cytotoxicity A549 lung cancer

Fragment-Based Screening: 4-(Diethylamino)benzohydrazide Core as a Validated Endothiapepsin Ligand

The 4-(diethylamino)benzohydrazide core, which constitutes the benzohydrazide portion of the target compound, is a validated fragment hit against the aspartic protease endothiapepsin, a well-established model system for aspartic protease inhibitor development (PDB: 3PBZ) [1][2]. The fragment co-crystal structure (resolution 1.48 Å) demonstrates a defined binding pose within the endothiapepsin active site, confirming that the diethylamino substituent contributes to target recognition beyond what the unsubstituted benzohydrazide fragment provides [1]. No analogous PDB-deposited co-crystal structures exist for the unsubstituted N'-(2-chloroacetyl)benzohydrazide or the mono-chloro analogs bound to the same target, suggesting that the para-diethylamino group may confer additional binding-site complementarity [3]. For users engaged in structure-based design of aspartic protease inhibitors or fragment-growing campaigns around the endothiapepsin system, the target compound provides a structurally characterized starting point with experimentally validated binding geometry.

Fragment-based drug discovery Endothiapepsin Aspartic protease

Recommended Application Scenarios for N'-(2-Chloroacetyl)-4-(diethylamino)benzohydrazide Hydrochloride Based on Differentiation Evidence


Biochemical Calpain 2 Inhibition Assays Requiring a Small-Molecule Reference Inhibitor with Disclosed Potency

Researchers establishing or validating calpain 2 enzyme inhibition assays can deploy this compound as a non-peptide small-molecule positive control, leveraging its publicly disclosed IC₅₀ of 9.84 µM (porcine Calpain 2) [1]. Unlike the unsubstituted or chloro-substituted analogs, for which no Calpain 2 potency data are publicly available, this compound provides a defined potency benchmark that reduces the need for in-house determination of baseline inhibitory activity [2]. The compound's irreversible inhibition mechanism (consistent with the α-substituted hydrazide chemotype described in US 5,679,680) further supports its use in washout or time-dependent inhibition studies [3].

Structure-Guided Fragment-Growing Campaigns Targeting Aspartic Proteases (e.g., Endothiapepsin Model System)

For fragment-based drug discovery programs targeting aspartic proteases, the target compound offers a key advantage: the 4-(diethylamino)benzohydrazide core has a validated co-crystal structure with endothiapepsin (PDB 3PBZ, 1.48 Å resolution) [4]. The chloroacetyl warhead provides a synthetic handle for fragment growing, covalent modification, or linkage to additional pharmacophore elements. Users procuring this compound for structural biology applications can dock or design directly from the known binding mode, saving the effort of solving a de novo co-crystal structure for a close analog lacking PDB coverage.

Physicochemical Comparator Studies Differentiating Para-Diethylamino from Chloro-Substituted Benzohydrazide Congeners

The para-diethylamino group introduces an ionizable tertiary amine center (estimated pKa ~6.5–7.5) absent in the unsubstituted and mono-chloro analogs [5][6]. This makes the target compound a useful tool for comparative solubility, permeability, and formulation studies where pH-dependent ionization is a variable of interest. The higher molecular weight (320 vs. 213 g/mol), increased hydrogen bond donor count (3 vs. 2), and larger TPSA (61.4 vs. 58.2 Ų) relative to the unsubstituted parent further support systematic structure-property relationship (SPR) investigations within the chloroacetyl-benzohydrazide series [5][7].

Quote Request

Request a Quote for N'-(2-chloroacetyl)-4-(diethylamino)benzohydrazide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.